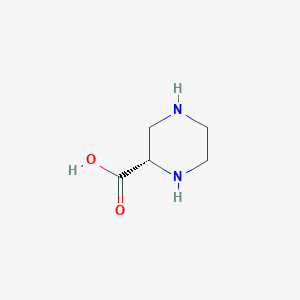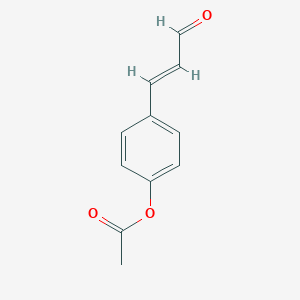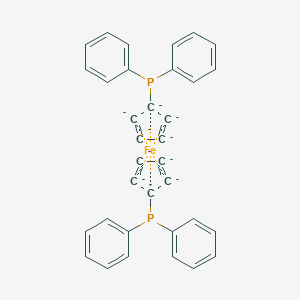
Cyclopenta-2,4-diène-1-yl(diphényl)phosphane ; fer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron is an organometallic compound known for its unique structure and versatile applications. This compound features a cyclopentadienyl ring bonded to a diphenylphosphane group, with an iron atom sandwiched between two cyclopentadienyl rings. This structure is reminiscent of ferrocene, a well-known organometallic compound, but with distinct properties due to the presence of the diphenylphosphane group.
Applications De Recherche Scientifique
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron typically involves the reaction of cyclopentadienyl anion with diphenylphosphane in the presence of an iron source. One common method is to react cyclopentadienyl sodium with diphenylphosphane chloride in a solvent such as tetrahydrofuran (THF), followed by the addition of an iron(II) salt like iron(II) chloride. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with enhanced purification techniques to ensure the final product’s purity. Techniques such as column chromatography and recrystallization are often employed to achieve high-purity Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iron(III) chloride
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: Iron(III) complexes
Reduction: Iron(II) complexes
Substitution: Substituted derivatives of Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron
Mécanisme D'action
The mechanism of action of Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron involves its interaction with various molecular targets and pathways. The compound can coordinate with metal centers, facilitating electron transfer processes and catalytic activities. Its unique structure allows it to form stable complexes with transition metals, enhancing its reactivity and selectivity in various chemical reactions .
Comparaison Avec Des Composés Similaires
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron can be compared with other similar compounds, such as:
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane; dichloropalladium; iron: This compound contains palladium in addition to iron, leading to different catalytic properties and applications.
Cyclopentadienyl iron dicarbonyl dimer: This compound has a similar cyclopentadienyl structure but with different ligands, affecting its reactivity and use in catalysis.
Conclusion
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron is a versatile and valuable compound in various fields of scientific research Its unique structure and reactivity make it a useful catalyst, probe, and therapeutic agent
Propriétés
Numéro CAS |
12150-46-8 |
|---|---|
Formule moléculaire |
C34H28FeP2 |
Poids moléculaire |
554.4 g/mol |
Nom IUPAC |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C17H14P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-14H;/q2*-1;+2 |
Clé InChI |
KZPYGQFFRCFCPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P([C-]2[C-]=[C-][C-]=[C-]2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2[C-]=[C-][C-]=[C-]2)C3=CC=CC=C3.[Fe] |
SMILES canonique |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |
Synonymes |
Cyclopentadienyldiphenylphosphine; 1,1’-Ferrocendiylbis(diphenylphosphine); dppf; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








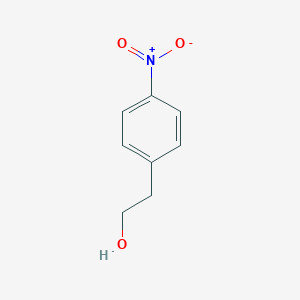


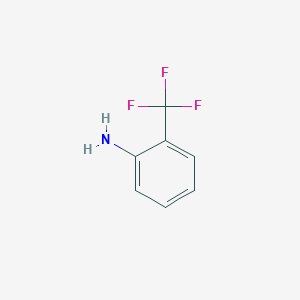
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)
